

# crystallinity comparison aliphatic polyesters

## butane-1,4-diol

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**Compound Focus:** Butane-1,4-diol;hexanedioic acid

CAS No.: 25103-87-1

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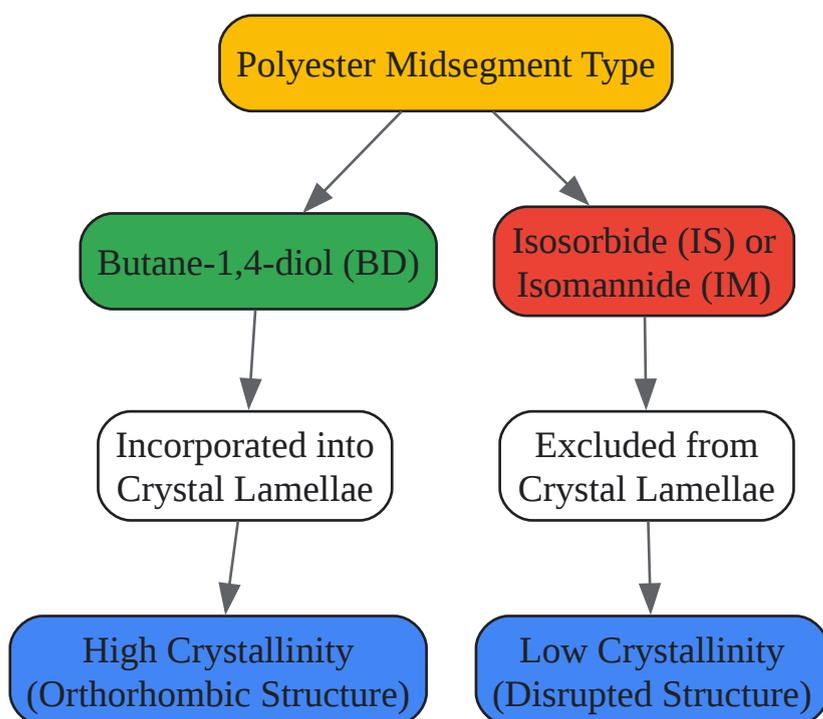
## Crystallinity Comparison of Aliphatic Polyesters

The following table compares the crystallinity and structural properties of biobased long-chain aliphatic polyesters with different midsegments, including butane-1,4-diol (C18BD), isosorbide (C18IS), and isomannide (C18IM) [1].

Polyester Sample	Number-Average Molecular Weight ( $M_n$ )	Orthorhombic Crystalline Fraction ( $f_{orth}$ ) (%)	Crystallinity from DSC ( $\chi_{DSC}$ ) (%)	Key Crystalline Structure Observations
C18BD189	18,900	51	30.6	Butanediol midsegments are incorporated into orthorhombic polyethylene-like crystal lamellae [1].
C18IS295	29,500	2	10.2	Isosorbide midsegments are excluded from crystal lamellae, inhibiting orthorhombic crystal formation and leading to a finer spherulite size [1].

Polyester Sample	Number-Average Molecular Weight ( $M_n$ )	Orthorhombic Crystalline Fraction ( $f_{orth}$ ) (%)	Crystallinity from DSC ( $\chi_{DSC}$ ) (%)	Key Crystalline Structure Observations
C18IM237	23,700	7	12.1	Isomannide midsegments are excluded from crystal lamellae, inhibiting orthorhombic crystal formation [1].

The relationship between the chemical structure of the midsegment and its impact on the final polymer's crystallinity can be visualized as follows:



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## Detailed Experimental Insights

The data in the table is supported by the following experimental details and broader context from polymer research.

- **Experimental Protocol for Crystallinity Analysis:** The comparative data for C18BD, C18IS, and C18IM polyesters were obtained through a standard set of characterization techniques [1].
  - **Sample Preparation:** Polymers were synthesized via acyclic diene metathesis (ADMET) polymerization followed by hydrogenation. For analysis, samples were typically melted at 140°C for 5 minutes and then cooled to the specified crystallization temperature or to room temperature at a controlled rate of 10°C/min [1].
  - **Wide-Angle X-ray Diffraction (WAXD):** Used to determine the crystal structure (e.g., orthorhombic phase) at room temperature [1].
  - **Raman Spectroscopy:** Employed to quantify the fraction of the orthorhombic crystalline phase ( $f_{\text{orth}}$ ) [1].
  - **Differential Scanning Calorimetry (DSC):** The crystallinity ( $\chi_{\text{DSC}}$ ) was evaluated from the melting enthalpy during the second heating run at 10°C/min, assuming a melting enthalpy of 290 J/g for a fully crystalline orthorhombic polyethylene crystal [1].
  - **Small-Angle X-ray Scattering (SAXS):** Utilized to investigate the lamellar morphology of the crystals [1].
- **The Role of Crystallinity in Drug Delivery:** Beyond structural comparisons, the degree of crystallinity is a critical parameter in pharmaceutical applications. A study on aliphatic polyester nanoparticles found that polymers with **lower crystallinity demonstrated higher drug release rates**. This is because the more disorganized amorphous regions allow for easier water penetration and drug diffusion compared to the tightly packed crystalline domains [2].
- **Synthesis of Aliphatic Polyesters:** High molecular weight aliphatic polyesters can be synthesized via a two-stage melt polycondensation of diols (like 1,4-butanediol) and aliphatic dicarboxylic acids (such as adipic or sebacic acid). This process involves an initial esterification step at high temperatures (e.g., ~190°C) under inert atmosphere, followed by a polycondensation step under vacuum to remove water and drive the reaction to completion [3].

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## References

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